3-{[(4-Ethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylic acid
Description
3-{[(4-Ethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylic acid (CAS: 1096912-66-1) is a sulfonamide-functionalized thiophene derivative with the molecular formula C₁₃H₁₃NO₅S₂ and a molecular weight of 327.376 g/mol . Its structure features a thiophene ring substituted at the 2-position by a carboxylic acid group and at the 3-position by a sulfonamide linkage to a 4-ethoxyphenyl group.
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S2/c1-2-19-10-5-3-9(4-6-10)14-21(17,18)11-7-8-20-12(11)13(15)16/h3-8,14H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHUAIDLMKHQFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Ethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached via a nucleophilic aromatic substitution reaction, where an ethoxyphenylamine reacts with a suitable electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Ethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(4-Ethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its sulfonamide moiety, which is known for its therapeutic properties.
Mechanism of Action
The mechanism of action of 3-{[(4-Ethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The thiophene ring can also interact with various biological receptors, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
3-{[(4-Chlorophenyl)amino]sulfonyl}thiophene-2-carboxylic Acid
- Molecular Formula: C₁₁H₈ClNO₄S₂
- Molecular Weight : 317.758 g/mol
- Key Difference : The 4-chlorophenyl group replaces the ethoxyphenyl moiety.
- Impact : The chlorine atom is electron-withdrawing, increasing the sulfonamide’s electrophilicity compared to the ethoxy analog. This may enhance reactivity in nucleophilic substitution reactions or alter binding affinity in biological targets .
5-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonylamino]thiophene-2-carboxylic Acid
- Molecular Formula: C₁₈H₁₄FNO₄S₂
- Molecular Weight : 387.43 g/mol
- Key Difference : Incorporates a 4-fluorophenyl group on the thiophene and a tosyl (4-methylphenyl) sulfonamide.
- Impact : The fluorine atom’s electronegativity and the methyl group’s steric bulk could reduce solubility but improve metabolic stability compared to the ethoxy variant .
Sulfonamide and Thiophene Modifications
3-{(4-Bromophenyl)sulfonylamino}thiophene-2-carboxylic Acid
Methyl 3-[(4-Anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate (GSK-0660)
- Molecular Formula : C₁₉H₁₈N₂O₅S₂
- Molecular Weight : 418.49 g/mol
- Key Difference : The carboxylic acid is esterified (methyl ester), and the sulfonamide links to a methoxy-substituted aniline.
- Impact : Esterification improves cell membrane permeability but requires hydrolysis for activation. The extended aromatic system may enhance π-π stacking interactions in protein binding .
Functional Group Replacements
3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic Acid
- Molecular Formula: C₉H₁₃NO₄S₃
- Molecular Weight : 307.41 g/mol
- Key Difference : Replaces the sulfonamide with a sulfonyl group and introduces a methylthio (–SCH₃) substituent.
- Impact: The absence of the aryl-amino sulfonamide reduces hydrogen-bonding capacity, while the methylthio group increases hydrophobicity .
Structural and Property Analysis Table
Research Implications
- Electronic Effects : Ethoxy and chloro substituents modulate electron density, affecting reactivity in medicinal chemistry (e.g., enzyme inhibition) .
- Biological Activity : Sulfonamide-thiophene derivatives are explored as kinase inhibitors or antimicrobial agents; substituent choice impacts target selectivity .
- Solubility and Bioavailability : The free carboxylic acid in the target compound may limit oral bioavailability compared to esterified analogs like GSK-0660 .
Biological Activity
3-{[(4-Ethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylic acid is an organic compound classified as a sulfonamide, notable for its unique structural features including a thiophene ring, a sulfonyl group, and an ethoxyphenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology.
Chemical Structure and Properties
The molecular formula for 3-{[(4-Ethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylic acid is , with a molecular weight of approximately 273.36 g/mol. The compound's structure can be visualized as follows:
- Thiophene Ring : A five-membered aromatic ring containing sulfur.
- Sulfonamide Group : Imparts significant biological activity by mimicking natural substrates.
- Ethoxyphenyl Group : Enhances solubility and bioavailability.
The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways. The sulfonamide moiety can mimic the structure of natural substrates, leading to the disruption of essential biochemical processes. This includes:
- Enzyme Inhibition : The sulfonamide group can inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
- Interaction with Receptors : The thiophene ring may interact with various biological receptors, contributing to its overall activity.
Biological Activities
Research into the biological activities of 3-{[(4-Ethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylic acid has revealed several promising areas:
Antimicrobial Activity
Studies indicate that compounds with similar structures exhibit antimicrobial properties. The sulfonamide group is known for its effectiveness against a range of bacteria. For example, compounds structurally related to this compound have shown efficacy against Escherichia coli and Staphylococcus aureus.
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes. This is significant in conditions such as arthritis and other inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that the compound could have anticancer properties, possibly by inducing apoptosis in cancer cells or inhibiting tumor growth. Further research is necessary to establish these effects conclusively.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-{[(4-Ethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| Sulfanilamide | Sulfanilamide | Antimicrobial |
| Thiophene-2-carboxylic acid | Thiophene-2-carboxylic acid | Limited biological activity |
| 4-Ethoxybenzenesulfonamide | 4-Ethoxybenzenesulfonamide | Antimicrobial |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of thiophene-based sulfonamides exhibited significant inhibition against various bacterial strains, suggesting that 3-{[(4-Ethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylic acid may share similar properties .
- Anti-inflammatory Research : In vitro assays indicated that compounds with a thiophene core showed reduced COX enzyme activity, aligning with the hypothesized anti-inflammatory effects of this compound .
- Cancer Cell Studies : Preliminary investigations into the anticancer potential revealed that certain thiophene derivatives could induce cell death in human cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
